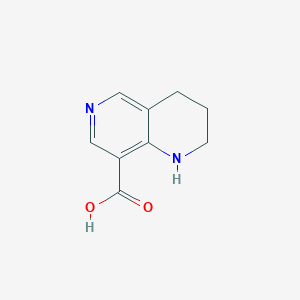![molecular formula C11H17ClN4O3 B1439706 [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride CAS No. 1185299-25-5](/img/structure/B1439706.png)
[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride
Overview
Description
“[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride” is a chemical compound used in scientific research due to its diverse applications. It has a molecular weight of 288.73 and a molecular formula of C11H16N4O3.HCl .
Molecular Structure Analysis
The molecular structure of this compound comprises a piperazine ring attached to a nitropyridinyl group and an ethanol group. The molecular formula is C11H16N4O3.HCl .Scientific Research Applications
Chemical Synthesis and Characterization
Compounds like 1,2-oxazines and benzoxazines, which may share structural or functional similarities with [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride, are synthesized through various chemical reactions, including dehydration and cyclization processes. These compounds have been studied for their electrophilic properties and potential as chiral synthons, showcasing their significance in organic synthesis and pharmaceutical chemistry (Sainsbury, 1991).
Pharmacological Applications
Piperazine derivatives are noted for their broad pharmacological potential, encompassing activities such as anti-inflammatory, anticancer, and neuroprotective effects. These compounds' mechanism of action often involves modulating neurotransmitter receptors, demonstrating the wide-ranging therapeutic applications of piperazine-based molecules (Buccafusco, Beach, & Terry, 2009).
Renewable Energy and Environmental Applications
Research on the reforming of bio-ethanol for hydrogen production highlights the relevance of ethanol and its derivatives in generating renewable energy. Catalysts such as Rh and Ni, possibly related to the catalytic activities of similar organic compounds, play a crucial role in enhancing hydrogen production from ethanol, indicating the environmental significance of these chemical processes (Ni, Leung, & Leung, 2007).
Drug Metabolism and Disposition
The metabolism and disposition of arylpiperazine derivatives, which are structurally related to the compound , are of clinical importance, especially in the context of treatments for depression, psychosis, or anxiety. Understanding these compounds' metabolic pathways, including N-dealkylation, is crucial for optimizing their therapeutic use and minimizing potential side effects (Caccia, 2007).
Patent Review on Piperazine Derivatives
A comprehensive review of patents involving piperazine compounds underscores their versatility in drug design, spanning a range of therapeutic areas. This highlights the ongoing interest and potential in exploring piperazine derivatives, including this compound, for developing new pharmaceuticals (Rathi, Syed, Shin, & Patel, 2016).
Mechanism of Action
Target of Action
Many compounds target specific proteins or enzymes in the body. These targets are often key components in biological pathways, and their modulation can lead to therapeutic effects .
Mode of Action
The compound may bind to its target, altering its function. This could inhibit the target’s activity, enhance it, or modify it in some other way .
Biochemical Pathways
The compound’s effects on its target can influence various biochemical pathways. For example, it might affect signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted all play a role .
Result of Action
The ultimate effects of the compound at the molecular and cellular level depend on its mode of action and the biochemical pathways it affects. This could range from killing cells (as in the case of antibiotics) to modifying cell behavior .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, temperature, and more .
Biochemical Analysis
Biochemical Properties
[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important considerations in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of metabolites and the overall metabolic flux. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the concentration of specific metabolites and altering the metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of the compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3.ClH/c16-9-8-13-4-6-14(7-5-13)11-10(15(17)18)2-1-3-12-11;/h1-3,16H,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVXZRFUUNSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)

